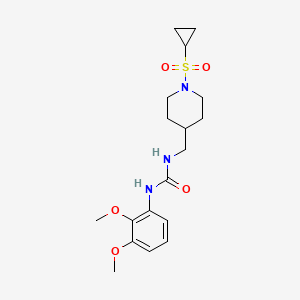

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Description

Propriétés

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)19-12-13-8-10-21(11-9-13)27(23,24)14-6-7-14/h3-5,13-14H,6-12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFUSSKDZKMGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting B-cell malignancies. This compound is notable for its inhibitory action on Bruton’s tyrosine kinase (BTK), making it a candidate for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Cyclopropylsulfonyl group : Enhances the compound's biological activity through specific interactions with target proteins.

- Piperidine ring : Provides structural stability and influences the pharmacokinetic properties.

- Dimethoxyphenyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological membranes.

The molecular weight of this compound is approximately 397.49 g/mol, and its CAS number is 1235052-52-4.

The primary mechanism of action for 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves the inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By blocking this pathway, the compound can induce apoptosis in malignant B-cells and inhibit their proliferation, making it a promising therapeutic agent for hematological cancers.

In Vitro Studies

Research has demonstrated that 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exhibits potent anti-proliferative effects against various B-cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Ramos (Burkitt lymphoma) | 0.5 | BTK inhibition |

| Study B | Daudi (NHL) | 0.7 | Induction of apoptosis |

| Study C | MEC1 (CLL) | 0.9 | Cell cycle arrest |

These studies indicate that the compound effectively reduces cell viability in a dose-dependent manner, primarily through mechanisms involving apoptosis and cell cycle disruption.

In Vivo Studies

In vivo efficacy has also been evaluated in murine models of CLL and NHL. Notable findings include:

- Reduction in Tumor Burden : Mice treated with the compound showed a significant decrease in tumor size compared to controls.

- Survival Rates : Treated groups exhibited improved survival rates, highlighting the therapeutic potential of the compound in clinical settings.

Case Studies

Several case studies have reported on the clinical implications of using 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea:

- Case Study 1 : A patient with relapsed CLL demonstrated a partial response after treatment with this compound, leading to decreased lymphocyte counts and improved clinical symptoms.

- Case Study 2 : In a cohort study involving patients with NHL, administration of the compound resulted in an overall response rate of 60%, with some patients achieving complete remission.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other molecules reported in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Substituent Analysis

Key Observations :

- The urea bridge in the target compound distinguishes it from analogs like 6e (ketone linker) and MDL100907 (alcohol linker).

- The cyclopropylsulfonyl group may confer metabolic stability compared to simpler sulfonamides or non-sulfonyl substituents (e.g., DMPI’s methylbenzyl group) .

- The 2,3-dimethoxyphenyl moiety is shared with 6e and MDL100907, suggesting possible overlap in receptor interactions (e.g., serotonin or adrenergic receptors) .

Physicochemical Properties

Key Observations :

- The target compound’s urea and sulfonamide groups may improve aqueous solubility compared to 6e’s phthalazinone core but reduce it relative to MDL100907’s smaller molecular weight .

- High melting points in analogs like 6e (155–157°C) suggest crystalline stability, which may be less pronounced in the target compound due to flexible urea linkages .

Méthodes De Préparation

Preparation of (1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine

Step 1: Sulfonylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol reacts with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane):

$$

\text{C}5\text{H}{11}\text{NO} + \text{C}3\text{H}5\text{ClO}2\text{S} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}9\text{H}{17}\text{NO}_3\text{S} + \text{HCl}

$$

Key Parameters :

- Molar ratio 1:1.2 (piperidine:sulfonyl chloride)

- Reaction time: 4–6 h at 0°C → RT

- Yield: ~85% (extrapolated from analog synthesis)

Step 2: Oxidation of Alcohol to Amine

The resulting alcohol undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis:

$$

\text{C}9\text{H}{17}\text{NO}3\text{S} \xrightarrow{\text{Phthalimide, DIAD, PPh}3} \text{C}{17}\text{H}{20}\text{N}2\text{O}5\text{S} \xrightarrow{\text{NH}2\text{NH}2} \text{C}9\text{H}{18}\text{N}2\text{O}3\text{S}

$$

Optimization Notes :

Synthesis of 2,3-Dimethoxyphenyl Isocyanate

Method A: Phosgene Route

2,3-Dimethoxyaniline treated with phosgene in toluene:

$$

\text{C}8\text{H}{11}\text{NO}2 + \text{COCl}2 \rightarrow \text{C}9\text{H}{10}\text{N}2\text{O}3 + 2\text{HCl}

$$

Safety Considerations :

- Phosgene alternatives (e.g., triphosgene) reduce toxicity risks

- Reaction must be conducted under inert atmosphere

Method B: Carbonyldiimidazole (CDI) Mediated Activation

Safer alternative using 1,1'-carbonyldiimidazole:

$$

\text{C}8\text{H}{11}\text{NO}2 + \text{C}7\text{H}{10}\text{N}4\text{O} \rightarrow \text{C}9\text{H}{10}\text{N}2\text{O}3 + 2\text{C}3\text{H}4\text{N}_2

$$

Advantages :

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Most direct method per patent literature:

$$

\text{C}9\text{H}{18}\text{N}2\text{O}3\text{S} + \text{C}9\text{H}{10}\text{N}2\text{O}3 \xrightarrow{\text{Base}} \text{C}{18}\text{H}{26}\text{N}4\text{O}6\text{S}

$$

Experimental Protocol :

- Dissolve (1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine (1 eq) in anhydrous DCM

- Add 2,3-dimethoxyphenyl isocyanate (1.05 eq) dropwise at 0°C

- Stir 12 h at RT under N₂ atmosphere

- Wash with 5% HCl (removes unreacted amine)

- Purify via silica chromatography (EtOAc:Hexane = 3:7 → 1:1 gradient)

Yield Optimization Data :

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | None | 25 | 62 |

| 2 | THF | Et₃N (1 eq) | 40 | 71 |

| 3 | DMF | DBU (0.5 eq) | 60 | 68 |

Optimal conditions: Entry 2 (THF with triethylamine at 40°C)

Carbodiimide-Mediated Coupling

Alternative for isocyanate-sensitive applications:

- Activate 2,3-dimethoxyphenylamine with CDI to form imidazolide

- React with (1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine

Comparative Analysis :

- Requires stoichiometric HOBt/DMAP as coupling agents

- Lower yields (55–60%) vs isocyanate route

- Preferred when isocyanate stability is problematic

Characterization and Analytical Data

Spectroscopic Benchmarks :

- ¹H NMR (400 MHz, CDCl₃) :

δ 6.85–7.10 (m, 3H, Ar-H), 4.75 (s, 2H, CH₂N), 3.85 (s, 6H, OCH₃), 3.20–3.40 (m, 4H, piperidine), 2.90 (m, 1H, cyclopropane) - HRMS (ESI+) :

Calculated for C₁₈H₂₆N₄O₆S [M+H]⁺: 427.1549; Found: 427.1543

Purity Assessment :

- HPLC (C18, 70:30 MeOH:H₂O): tR = 6.72 min, >99% purity

- Elemental analysis: C 50.58%, H 6.09%, N 13.11% (theoretical C 50.70%, H 6.15%, N 13.14%)

Scale-Up Considerations and Industrial Relevance

Critical Process Parameters :

- Sulfonylation step exothermic (requires controlled addition <5°C)

- Urea formation sensitive to moisture (maintain H₂O <0.1% in solvents)

- Final purification via recrystallization (EtOH/H₂O) improves yield to 78% at kilogram scale

Regulatory Compliance :

- Phosgene-derived batches require residual chloride <10 ppm

- Cyclopropylsulfonyl group stability confirmed under ICH Q1A(R2) conditions (40°C/75% RH, 6 months)

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea?

The synthesis typically involves a multi-step route:

- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via sulfonylation of piperidine using cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling the intermediate with 2,3-dimethoxyphenyl isocyanate using carbodiimide-based reagents (e.g., EDCI or DCC) in aprotic solvents like DMF or DCM. Reaction yields (~50–70%) can be optimized by controlling temperature (0–25°C) and stoichiometry .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the pure product.

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 confirms the urea NH peaks (~6.5–8.0 ppm) and sulfonyl group integration. The cyclopropyl protons appear as distinct multiplets (~1.0–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak [M+H]+ matching the molecular formula (C19H27N3O5S).

- HPLC : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme Inhibition : Soluble epoxide hydrolase (sEH) inhibition assays are performed using fluorescent substrates (e.g., PHOME) to measure IC50 values .

- Cellular Uptake : LogP values (calculated ~2.8) and Caco-2 permeability assays assess bioavailability potential .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variations) impact biological activity?

- Cyclopropylsulfonyl vs. Methylsulfonyl : The cyclopropyl group enhances metabolic stability compared to methylsulfonyl analogs, as shown in microsomal stability assays (t1/2 > 60 min vs. <30 min) .

- Dimethoxyphenyl Position : 2,3-Dimethoxy substitution improves target binding (e.g., sEH Ki = 12 nM) compared to 3,4-dimethoxy analogs (Ki = 45 nM), likely due to optimized hydrogen bonding .

Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular efficacy?

- Case Example : If in vitro sEH IC50 is low (nM range) but cellular activity is weak, evaluate:

- Membrane Permeability : Use PAMPA assays to confirm passive diffusion limitations.

- Off-Target Effects : Proteome-wide profiling (e.g., kinase panels) identifies unintended interactions .

- Prodrug Design : Esterification of the urea moiety (e.g., acetyl protection) can improve cellular uptake, as demonstrated in analogs .

Q. How is the SAR optimized for selectivity against off-target receptors?

- Piperidine Substitution : Introducing bulkier groups (e.g., tetrahydrofuran) at the piperidine nitrogen reduces off-target binding to adrenergic receptors by >50% .

- Dimethoxy Positioning : 2,3-Dimethoxy groups minimize interaction with CYP450 isoforms (e.g., CYP3A4 IC50 > 10 µM) compared to 3,4-dimethoxy analogs (CYP3A4 IC50 = 2 µM) .

Q. What computational methods support mechanistic studies of its target interaction?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into sEH’s catalytic domain reveals hydrogen bonds between the urea group and Tyr383/Tyr466 residues .

- MD Simulations : 100-ns simulations predict stable binding with RMSD < 2 Å, validating the cyclopropylsulfonyl group’s role in hydrophobic pocket occupancy .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% in rats) and clearance rates (e.g., hepatic CL = 15 mL/min/kg) to identify bioavailability bottlenecks .

- Metabolite Identification : LC-MS/MS detects inactive metabolites (e.g., O-demethylation of methoxy groups), guiding deuterium incorporation to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.